molecular formula C7H10O4S B13221113 3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid

3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid

Katalognummer: B13221113
Molekulargewicht: 190.22 g/mol
InChI-Schlüssel: QQOJHMJJFAOOFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid is a chemical compound with the molecular formula C7H10O4S and a molecular weight of 190.22 g/mol . This compound is characterized by its unique bicyclic structure, which includes a sulfur atom and two ketone groups. It is primarily used in research settings and has various applications in chemistry and related fields.

Vorbereitungsmethoden

The synthesis of 3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the following steps:

Analyse Chemischer Reaktionen

3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone groups into alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various thiol reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The compound’s bicyclic structure allows it to fit into specific binding sites, where it can exert its effects by modifying the activity of the target molecules. The pathways involved in these interactions are complex and depend on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid include:

The uniqueness of 3,3-Dioxo-3lambda6-thiabicyclo[41

Eigenschaften

Molekularformel

C7H10O4S

Molekulargewicht

190.22 g/mol

IUPAC-Name

3,3-dioxo-3λ6-thiabicyclo[4.1.0]heptane-7-carboxylic acid

InChI

InChI=1S/C7H10O4S/c8-7(9)6-4-1-2-12(10,11)3-5(4)6/h4-6H,1-3H2,(H,8,9)

InChI-Schlüssel

QQOJHMJJFAOOFW-UHFFFAOYSA-N

Kanonische SMILES

C1CS(=O)(=O)CC2C1C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.